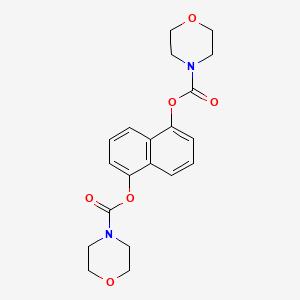

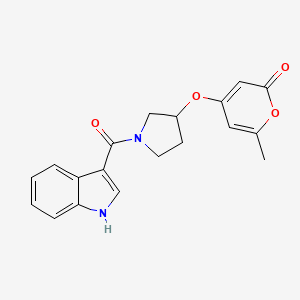

![molecular formula C9H11ClN2 B2589241 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride CAS No. 2406235-07-0](/img/structure/B2589241.png)

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

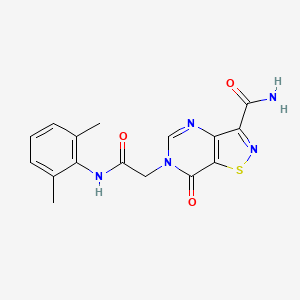

“2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2406235-07-0 . It has a molecular weight of 182.65 .

Molecular Structure Analysis

The InChI code for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique

Influence on Hammett–Zuman Correlations

Research on the influence of acidity level in acetonitrile, including compounds similar to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride, has shown that these compounds can affect electron transfer and chemically coupled reactions. Studies suggest that the substituent effect is not limited to electron transfer but also extends to chemically coupled reactions, indicating a broader applicability in understanding reaction dynamics and mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Catalytic Applications

In the field of catalysis, research has been conducted on the mono-methylation of phenylacetonitrile, which is related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride. A novel catalyst, potassium-promoted lanthanum-magnesium oxide, was reported for its effectiveness in the selective mono-methylation process. This process is crucial for the synthesis of intermediates used in the pharmaceutical industry, highlighting the compound's role in facilitating important chemical transformations (Molleti & Yadav, 2017).

Polymerization Processes

The living cationic ring-opening polymerizations of compounds structurally related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride have been enhanced in acetonitrile at high temperatures using microwave irradiation. This method significantly accelerates reaction rates while maintaining the polymerization's livingness, showcasing the potential for efficient polymer synthesis (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Kinetic Studies

Kinetic studies have explored the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. Significant kinetic sonication effects were observed, suggesting that ultrasound can influence the rate of chemical reactions even in the absence of cavitation. This research provides insight into the potential for using ultrasound to control and enhance chemical processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Mécanisme D'action

The mechanism of action for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(methylamino)phenyl]acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISBGRBQJAWCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)

![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)